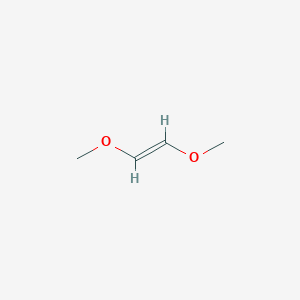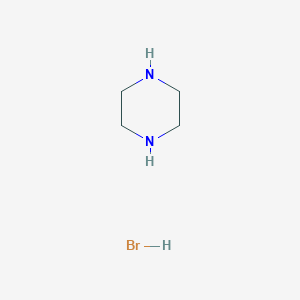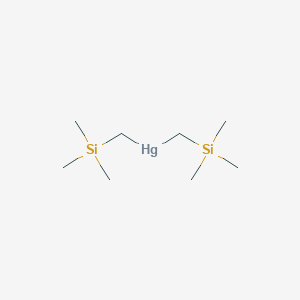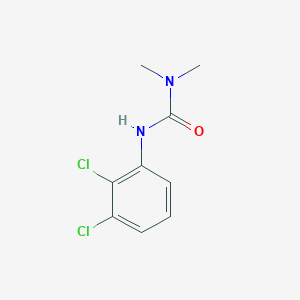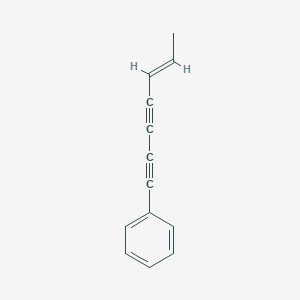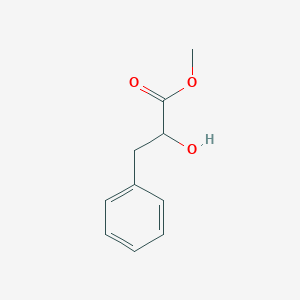
2-羟基-3-苯基丙酸甲酯
概述
描述
Methyl 2-hydroxy-3-phenylpropanoate is a compound of interest in various chemical and pharmaceutical research areas due to its structural features and potential applications. Its synthesis, structure, and properties have been explored to understand and utilize its chemical behavior in different reactions and applications.
Synthesis Analysis
The synthesis of methyl 2-hydroxy-3-phenylpropanoate and related compounds involves several chemical reactions, including the Reformatsky reaction, which has been used to generate diastereomeric β-hydroxy esters from 2-phenylpropanal and methyl α-bromopropionate (Matsumoto & Fukui, 1972). Another method involves the catalysis by epoxy ethane, indicating the feasibility of producing related compounds under specific conditions (Yin & Zhao, 2008).
Molecular Structure Analysis
The crystal structure of related compounds, such as methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate, reveals specific conformational arrangements, showcasing the spatial arrangement of phenyl groups and hydroxy groups, which influence the compound's reactivity and interactions (Kolev et al., 1995).
Chemical Reactions and Properties
Palladium-catalyzed reactions involving 2-hydroxy-2-methylpropiophenone with aryl bromides present a unique multiple arylation process through successive C-C and C-H bond cleavages, illustrating the compound's capacity for complex transformations (Wakui et al., 2004). Additionally, ion-exchanged Y zeolites have catalyzed rearrangements of 2-bromopropiophenone ethylene acetal to 2-hydroxyethyl 2-phenylpropanoate, highlighting the influence of catalysts on the compound's behavior (Baldoví et al., 1992).
科学研究应用
Application in Organic Chemistry
“Methyl 2-hydroxy-3-phenylpropanoate” is a compound used in organic chemistry .
Synthesis of Erythro (±) Isomer by Reduction and Threo (±) Isomer by Inversion Method
One specific application of “Methyl 2-hydroxy-3-phenylpropanoate” is in the synthesis of Erythro (±) Isomer by reduction and Threo (±) Isomer by inversion method .
Method of Application
The erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer has been effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
Results or Outcomes
The salient features of this method include cost effectiveness, excellent yields and scope for large-scale synthesis, which makes the method an attractive addition to the applicable methodologies .
Application in Anticancer Drug Synthesis
“Methyl 2-hydroxy-3-phenylpropanoate” can be used as an intermediate in the preparation of the potent anticancer drug Paclitaxel .
Method of Application
The specific method of application is not mentioned in the source, but it’s likely that “Methyl 2-hydroxy-3-phenylpropanoate” is used in a series of chemical reactions to synthesize Paclitaxel .
Results or Outcomes
The outcome of this application is the production of Paclitaxel, a potent anticancer drug .
Application in Synthesis of Other Compounds
“Methyl 2-hydroxy-3-phenylpropanoate” can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Method of Application
The specific method of application would depend on the target compound. Typically, “Methyl 2-hydroxy-3-phenylpropanoate” would undergo a series of chemical reactions, including but not limited to condensation, reduction, oxidation, or substitution reactions .
Results or Outcomes
The outcome of this application is the production of a variety of complex organic compounds, which can be used in various fields such as pharmaceuticals, materials science, and chemical research .
Application in Material Science
“Methyl 2-hydroxy-3-phenylpropanoate” can also be used in material science for the synthesis of new materials .
Method of Application
The specific method of application is not mentioned in the source, but it’s likely that “Methyl 2-hydroxy-3-phenylpropanoate” is used in a series of chemical reactions to synthesize new materials .
Results or Outcomes
The outcome of this application is the production of new materials, which can have various applications in industries such as electronics, energy, and healthcare .
安全和危害
“Methyl 2-hydroxy-3-phenylpropanoate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
未来方向
属性
IUPAC Name |
methyl 2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929534 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-phenylpropanoate | |
CAS RN |
13674-16-3 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


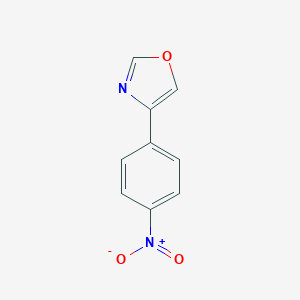
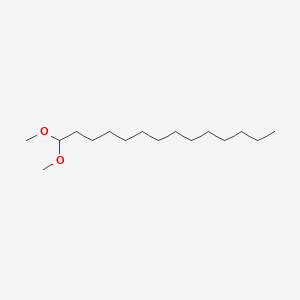
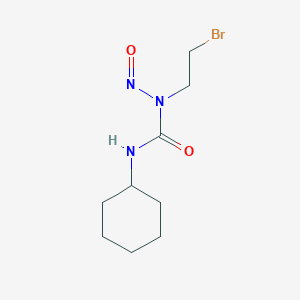
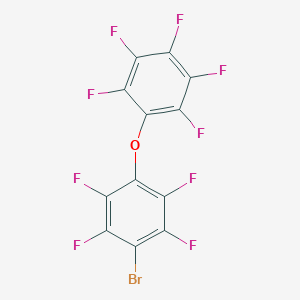

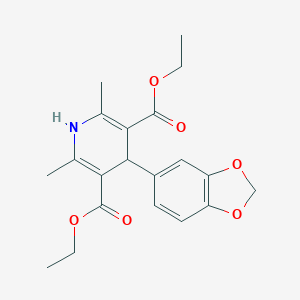
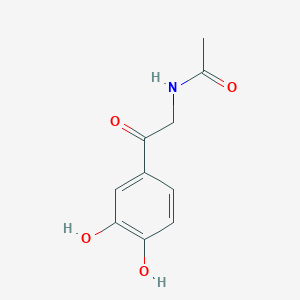
![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)
